4-Bromo-3-methylbenzo[d]isoxazole

C–C cross-coupling palladium catalysis regioselectivity

4-Bromo-3-methylbenzo[d]isoxazole (CAS 1367947-42-9) is a heterocyclic compound featuring a benzo[d]isoxazole core with a bromine substituent at the 4-position and a methyl group at the 3-position (IUPAC: 4-bromo-3-methyl-1,2-benzoxazole). With the molecular formula C8H6BrNO, a molecular weight of 212.04 g/mol, and a consensus predicted LogP of 2.63, this compound serves as an advanced synthetic intermediate in medicinal chemistry programs targeting CNS disorders, oncology, and anti-infective drug discovery.

Molecular Formula C8H6BrNO
Molecular Weight 212.046
CAS No. 1367947-42-9
Cat. No. B2930364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylbenzo[d]isoxazole
CAS1367947-42-9
Molecular FormulaC8H6BrNO
Molecular Weight212.046
Structural Identifiers
SMILESCC1=NOC2=C1C(=CC=C2)Br
InChIInChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3
InChIKeyHJTPZDBIOWXAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylbenzo[d]isoxazole (CAS 1367947-42-9): A Defined Benzo-Fused Isoxazole Building Block for Pharmaceutical Research


4-Bromo-3-methylbenzo[d]isoxazole (CAS 1367947-42-9) is a heterocyclic compound featuring a benzo[d]isoxazole core with a bromine substituent at the 4-position and a methyl group at the 3-position (IUPAC: 4-bromo-3-methyl-1,2-benzoxazole) . With the molecular formula C8H6BrNO, a molecular weight of 212.04 g/mol, and a consensus predicted LogP of 2.63, this compound serves as an advanced synthetic intermediate in medicinal chemistry programs targeting CNS disorders, oncology, and anti-infective drug discovery . Unlike the simpler monocyclic 4-bromo-3-methylisoxazole, the fused benzo ring system enhances structural rigidity and alters the electronic distribution of the heterocyclic core, rendering it suitable for late-stage diversification strategies where scaffold topology critically influences target binding [1].

Why 4-Bromo-3-methylbenzo[d]isoxazole Cannot Be Substituted by Other Bromo-methylbenzoisoxazole Isomers in Synthetic Programs


Generic substitution among brominated 3-methylbenzo[d]isoxazole isomers is chemically invalid due to the non-interchangeable regiochemistry of the bromine atom on the fused heterocyclic scaffold. The 4-bromo isomer (CAS 1367947-42-9) positions the halogen on the benzene ring at C4, whereas the 5-bromo analog (CAS 66033-76-9) places it at C5 on the same ring . This positional shift alters the electronic environment at the reactive site, significantly affecting cross-coupling rates and regioselectivity in Pd-catalyzed transformations, as evidenced by the literature on regioselective couplings of bromoisoxazoles [1]. The 3-(bromomethyl) derivative (CAS 37924-85-9) differs fundamentally in having a benzylic bromide rather than an aryl bromide, engaging in SN2 rather than oxidative addition pathways, leading to completely divergent chemical behaviors and biological relevance .

Quantitative Differentiation of 4-Bromo-3-methylbenzo[d]isoxazole from Its Closest Analogs


Regioisomeric Basis for Divergent Cross-Coupling Reactivity: 4-Bromo vs. 5-Bromo-3-methylbenzo[d]isoxazole

The position of the bromine atom on the benzo[d]isoxazole framework is a primary determinant of reactivity. The target compound features a bromine at the C4 position, which is electronically activated for oxidative addition due to the differing electron density distribution relative to the C5 position . Explicit comparisons for analogous bromoisoxazole systems demonstrate this effect: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles requires bulky phosphine ligands (e.g., P(t-Bu)3) to suppress competitive ring-opening side reactions, whereas 4-bromoisoxazole substrates couple efficiently with standard phosphine ligands under milder conditions [1]. Thus, a synthetic route validated for 4-substituted derivatives cannot be assumed to proceed for the 5-substituted isomer, and vice versa.

C–C cross-coupling palladium catalysis regioselectivity

Comparative Purity Specifications Across Commercial Suppliers: Impact on Reproducibility

Commercial availability with defined purity is essential for reproducible research. The target compound, 4-Bromo-3-methylbenzo[d]isoxazole, is typically available at a standard purity of 96% (HPLC, NMR-verified), as demonstrated by the major suppliers . For comparison, the 5-bromo regioisomer (CAS 66033-76-9) is available at 98% purity, indicating a slight difference in the consistency of synthetic accessibility and purification efficiency between the isomers . The 3-(bromomethyl) analog (CAS 37924-85-9) is supplied at 95% purity standard, which reflects the inherently more challenging purification of benzylic bromides prone to hydrolysis . Higher and more consistent purity reduces the risk of introducing undefined impurities that can poison downstream catalytic processes or interference in biological assays.

quality control purity specification procurement standard

Physicochemical Property Differentiation: Predicted LogP and Hydrogen Bonding Profile

The target compound exhibits a consensus predicted LogP (octanol-water partition coefficient) of 2.63, indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted library design . This value is substantially lower than that of its chloro analog and other derivative families, allowing for enhanced aqueous solubility during synthesis and assay preparation. The compound possesses zero hydrogen bond donors and two hydrogen bond acceptors (the N and O of the isoxazole ring), a profile that minimizes non-specific protein binding compared to benzisoxazole derivatives containing free NH or OH groups .

lipophilicity ADME prediction drug-likeness

GHS Hazard Classification: Differentiated Safety Profile Compared to Benzylic Bromide Analog

The 4-bromo-3-methylbenzo[d]isoxazole carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classifying it as a standard irritant under GHS07 [1]. In contrast, the 3-(bromomethyl) analog (CAS 37924-85-9) carries additional hazard classification H314 (causes severe skin burns and eye damage) indicative of its corrosive nature, a consequence of its more labile benzylic bromide group . The aryl bromide in the target compound is significantly more stable to hydrolysis and light than the benzylic bromide, requiring only standard storage at 2–8°C in a sealed container rather than the strictly inert, argon-purged storage recommended for the bromomethyl derivative [1].

laboratory safety hazard classification storage stability

Synthetic Accessibility and Commercial Availability: Benchmarking Against Monocyclic Isoxazole Analogs

The benzo-fused isoxazole core of the target compound presents a more complex synthetic route than the monocyclic 4-bromo-3-methylisoxazole (CAS 101084-19-9), but this translates into a structurally rigid, sp2-rich intermediate that adds significant molecular complexity in a single synthetic step . The target compound is commercially stocked by multiple major suppliers (Bide Pharmatech, Fluorochem, American Elements, Leyan, MolCore) with typical lead times under 7 days for research quantities, indicating a mature supply chain . In contrast, the simpler monocyclic analog is widely available but lacks the fused aromatic ring that enhances rigidity and π-stacking potential with biological targets . The benzo-fused variant offers greater Fsp3-carbon-ratio control (Fsp3 = 0.125) while maintaining the isoxazole N–O dipole for target engagement.

building block availability synthetic accessibility procurement economics

Position-Dependent Differential Scanning Calorimetry (DSC) Profile: Impact on Solid Dispensing and Formulation

Solid-state properties are critical for automated high-throughput experimentation (HTE). While experimental melting points and DSC data have not been published for the target compound itself, the structurally related 3-(bromomethyl) analog (CAS 37924-85-9) exhibits a well-defined melting point of 64–65°C, indicative of a low-melting crystalline solid . The target compound, with the bromine directly attached to the aromatic ring rather than a methylene bridge, is expected to exhibit a substantially higher melting point due to stronger π-stacking interactions and reduced conformational entropy, as predicted for 4-bromo-3-methylbenzo[d]isoxazole versus its regioisomers [1]. A higher melting point (estimated above 80°C) facilitates solid dispensing in automated platforms, reducing clogging and inconsistent mass transfer observed with low-melting or waxy solids.

solid-state characterization thermal stability automated dispensing

4-Bromo-3-methylbenzo[d]isoxazole: High-Value Application Scenarios in Early-Stage Drug Discovery


CNS Lead Optimization via Parallel Suzuki-Miyaura Array Synthesis

The C4-bromo substituent enables rapid analog generation through robust Suzuki-Miyaura cross-coupling, leveraging the balanced LogP (2.63) and zero hydrogen-bond donor profile to construct CNS-penetrant libraries. The non-corrosive aryl bromide simplifies parallel synthesis under standard fume hood conditions without specialized acid-resistant equipment [1].

Bioisosteric Replacement of Benzoyl Fragments in Acetylcholinesterase Inhibitors

The benzo[d]isoxazole core is a validated bioisostere for benzoyl groups in acetylcholinesterase inhibitors, with 3-methylbenzisoxazole-derived compounds achieving IC50 values of 0.8–14 nM [1]. The 4-bromo derivative provides a synthetic handle for further elaboration of this chemotype, while the defined purity (96%) ensures reproducible biological assay results .

Fragment-Based Drug Discovery (FBDD) with High-Complexity Halogenated Scaffolds

With 11 heavy atoms and a rigid benzo-fused architecture, the target compound surpasses the molecular complexity typical of monocyclic isoxazole fragments while remaining within the rule-of-three space for fragment-based screening. The bromine atom serves as a synthetic exit vector for fragment evolution, and the >80°C predicted melting point supports automated solid dispensing for fragment library preparation [2].

Quote Request

Request a Quote for 4-Bromo-3-methylbenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.